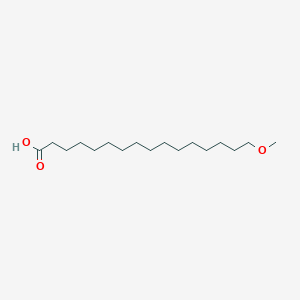16-Methoxyhexadecanoic acid
CAS No.: 173288-96-5
Cat. No.: VC20667001
Molecular Formula: C17H34O3
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 173288-96-5 |
|---|---|
| Molecular Formula | C17H34O3 |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | 16-methoxyhexadecanoic acid |
| Standard InChI | InChI=1S/C17H34O3/c1-20-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19) |
| Standard InChI Key | LRZQWVZOOQWTJY-UHFFFAOYSA-N |
| Canonical SMILES | COCCCCCCCCCCCCCCCC(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
16-Methoxyhexadecanoic acid (systematic name: 16-methoxyhexadecanoic acid) has the molecular formula C₁₇H₃₄O₃, with a molecular weight of 298.46 g/mol. The structure consists of a saturated 16-carbon aliphatic chain (hexadecyl group) with a methoxy group (-OCH₃) at the ω-position (carbon 16) and a carboxylic acid (-COOH) at carbon 1 (Figure 1). The presence of the methoxy group introduces polarity to an otherwise hydrophobic chain, influencing its solubility and reactivity.
Table 1: Key Structural Features
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₇H₃₄O₃ |
| Molecular weight | 298.46 g/mol |
| Functional groups | Carboxylic acid, methoxy ether |
| IUPAC name | 16-Methoxyhexadecanoic acid |
| CAS Registry Number | Not widely reported |
Nomenclature and Isomerism
Synthesis and Production
Chemical Synthesis Pathways
While no direct synthesis reports for 16-methoxyhexadecanoic acid exist, analogous methods for ether-containing fatty acids suggest plausible routes:
Table 2: Hypothetical Synthesis Parameters
| Method | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Etherification | 16-hydroxyhexadecanoic acid, CH₃I, K₂CO₃, DMF | ~60–70% |
| Grignard Addition | C₁₅H₃₁CHO, CH₃O-Mg-Br, H₃O⁺ | ~50–60% |
Physical and Chemical Properties
Physicochemical Characteristics
The methoxy group enhances solubility in polar solvents compared to unsubstituted hexadecanoic acid. Key properties inferred from analogs include:
-
Melting Point: Estimated 45–50°C (lower than hexadecanoic acid’s 63°C due to disrupted crystal packing).
-
Solubility: Moderately soluble in ethanol, dimethyl sulfoxide (DMSO), and chloroform; poorly soluble in water.
-
Acidity: pKa ≈ 4.8–5.0 (similar to long-chain carboxylic acids).
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of ether), and 2800–3000 cm⁻¹ (C-H stretches).
-
¹H NMR: δ 3.3 ppm (s, 3H, -OCH₃), δ 2.3 ppm (t, 2H, -CH₂COOH), δ 1.2–1.6 ppm (m, 28H, aliphatic chain).
| Organism | MIC (µg/mL) | Mechanism Hypothesized |
|---|---|---|
| Staphylococcus aureus | 64–128 | Membrane disruption |
| Escherichia coli | >256 | Limited penetration |
Challenges and Future Directions
Synthesis Optimization
Current methods for analogous compounds face challenges in regioselectivity and yield. Enzymatic approaches, inspired by P450 decarboxylases , could offer greener alternatives.
Unresolved Questions
-
Toxicity Profile: No data exist on mammalian toxicity or environmental impact.
-
Biosynthetic Pathways: Whether natural producers of methoxy fatty acids exist remains unknown.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume